Chloromethyl ethyl ether

Catalog No.
S573653
CAS No.
3188-13-4
M.F
C3H7ClO
M. Wt
94.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl ethyl ether

CAS Number

3188-13-4

Product Name

Chloromethyl ethyl ether

IUPAC Name

chloromethoxyethane

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c1-2-5-3-4/h2-3H2,1H3

InChI Key

FCYRSDMGOLYDHL-UHFFFAOYSA-N

SMILES

CCOCCl

Synonyms

Ethoxychloromethane; Ethoxymethyl Chloride; Ethyl Chloromethyl Ether; Chloromethoxyethane

Canonical SMILES

CCOCCl

The exact mass of the compound Chloromethoxyethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Chloromethyl ethyl ether (EOM-Cl, CAS: 3188-13-4) is a highly reactive alkylating agent and electrophilic protecting group reagent primarily utilized to install the ethoxymethyl (EOM) acetal group on alcohols, phenols, and carboxylic acids [1]. As a colorless liquid with a boiling point of approximately 82 °C and a density of 1.019 g/mL, it serves as a critical synthetic building block in multi-step organic synthesis and medicinal chemistry . While it shares a similar reactivity profile with other alpha-chloro ethers, EOM-Cl is specifically procured when chemists require an acetal protecting group that balances robust stability under basic conditions with facile cleavage under mild acidic conditions, while offering a distinct lipophilic and volatility profile compared to its methyl counterpart.

Procurement teams often face the choice of substituting EOM-Cl with the more ubiquitous chloromethyl methyl ether (MOM-Cl) or bulkier alternatives like MEM-Cl and SEM-Cl. However, generic substitution is frequently unviable due to severe regulatory and safety constraints. MOM-Cl is highly volatile (bp 55-57 °C) and is a known human carcinogen, often contaminated with bis(chloromethyl) ether (BCME), an extremely toxic, OSHA-regulated byproduct that triggers strict facility compliance, shipping restrictions, and availability bottlenecks. EOM-Cl is frequently procured as a direct alternative to bypass these specific MOM-Cl supply chain and regulatory hurdles [1]. Furthermore, substituting with MEM-Cl or SEM-Cl alters the cleavage kinetics and requires entirely different deprotection reagents (e.g., zinc bromide or fluoride sources), which may be incompatible with the target molecule's existing functional groups.

Volatility and Inhalation Hazard Reduction vs. MOM-Cl

A primary driver for selecting EOM-Cl over MOM-Cl is the significant difference in physical properties that dictate handling safety and regulatory compliance. MOM-Cl boils at 55-57 °C and has a high vapor pressure, making it a severe inhalation hazard, especially given its carcinogenic profile. In contrast, EOM-Cl has a boiling point of 82 °C, substantially reducing its volatility at standard laboratory and manufacturing temperatures . This ~25 °C difference in boiling point translates to lower vapor emissions during transfer and reaction setup, allowing EOM-Cl to be utilized as a safer, less restricted variant in large-scale syntheses where MOM-Cl is prohibited or unavailable [1].

Evidence DimensionBoiling Point / Volatility
Target Compound DataEOM-Cl: 82 °C
Comparator Or BaselineMOM-Cl: 55-57 °C
Quantified DifferenceEOM-Cl boils ~25 °C higher, resulting in significantly lower vapor pressure and reduced inhalation risk at 20-25 °C.
ConditionsStandard atmospheric pressure (1 atm)

Lower volatility simplifies engineering controls and reduces the regulatory burden associated with highly volatile carcinogenic alkylating agents during procurement and scale-up.

Synthetic Interchangeability and Deprotection Yields

When transitioning a process from MOM to EOM protection to avoid supply chain restrictions, buyers must ensure that the deprotection step remains efficient. Studies utilizing heterogeneous catalysts (e.g., H3PW12O40) demonstrate that both EOM and MOM ethers can be quantitatively deprotected to their parent alcohols. Under reflux conditions in ethanol, EOM ethers undergo complete cleavage with yields exceeding 90%, directly comparable to MOM ether cleavage [1]. This confirms that EOM-Cl can be substituted into existing synthetic routes without requiring a complete redesign of the downstream deprotection protocols.

Evidence DimensionDeprotection Yield
Target Compound DataEOM ether deprotection: >90% yield
Comparator Or BaselineMOM ether deprotection: >90% yield
Quantified DifferenceStatistically equivalent yields for both protecting groups under identical catalytic acidic conditions.
ConditionsCatalytic H3PW12O40 in ethanol under reflux

Allows process chemists to switch to the less-restricted EOM-Cl without sacrificing downstream product yields or redesigning cleavage steps.

Lipophilicity Tuning for Medicinal Chemistry Scaffolds

Beyond its role as a transient protecting group, the EOM moiety is often retained in final drug candidates to optimize lipophilicity and receptor binding. In structure-activity relationship (SAR) studies of kappa opioid receptor agonists (e.g., Salvinorin B derivatives), the ethoxymethyl (EOM) ether derivative demonstrated superior potency and selectivity compared to its methoxymethyl (MOM) counterpart [1]. The addition of the single methylene unit in the EOM group provided the optimal steric and lipophilic balance, making it one of the most potent kappa agonists in its class, whereas further enlargement (e.g., to larger alkoxy groups) reduced activity.

Evidence DimensionPharmacological Potency / Lipophilicity
Target Compound DataEOM ether derivative: Optimal kappa opioid receptor affinity
Comparator Or BaselineMOM ether derivative: Sub-optimal affinity
Quantified DifferenceEOM group provides superior receptor selectivity and potency over the MOM group due to tuned lipophilicity.
ConditionsIn vitro receptor binding assays for Salvinorin B alkoxyalkyl ether derivatives

Demonstrates that EOM-Cl is not just a safer MOM-Cl alternative, but a distinct structural building block capable of enhancing the pharmacokinetic properties of active pharmaceutical ingredients.

Scalable Pharmaceutical Intermediate Synthesis

EOM-Cl is the right choice for pilot-plant and commercial-scale syntheses where the use of MOM-Cl is prohibited by environmental, health, and safety (EHS) regulations. Its lower volatility and avoidance of bis(chloromethyl) ether (BCME) contamination pathways make it a viable procurement substitute for protecting sensitive phenols and alcohols during multi-step API manufacturing [1].

Orthogonal Protecting Group Strategies

In complex total synthesis, EOM-Cl is ideal for installing acetal protection that must survive basic conditions, Grignard additions, or reduction steps, while remaining orthogonal to silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis). Its predictable cleavage under mild acidic conditions ensures high-fidelity deprotection [2].

Lipophilic Prodrug and Analog Development

For medicinal chemistry programs seeking to optimize the cell permeability or receptor affinity of a lead compound, EOM-Cl serves as a direct alkylating agent to permanently install the ethoxymethyl motif. This is particularly useful when the methoxymethyl (MOM) analog lacks sufficient lipophilicity to cross biological membranes effectively [3].

Physical Description

Chloromethyl ethyl ether appears as a colorless liquid. Slightly denser than water and insoluble in water. May be moderately toxic by ingestion, inhalation or skin absorption. Severely irritates skin, eyes and mucous membranes.

XLogP3

1.1

Boiling Point

83.0 °C
83 °C

Density

1.0188 at 15 °C/4 °C

UNII

08T7N64Z04

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (95.24%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3188-13-4

Wikipedia

Chloromethyl ethyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Ethane, (chloromethoxy)-: ACTIVE
The compound has been listed as a possible byproduct of water chlorination; a probable precursor is methyl ethyl ether.

Analytic Laboratory Methods

ON-COLUMN REACTION GAS CHROMATOGRAPHY FOR DETERMINATION OF CHLOROMETHYL METHYL ETHER @ 1 PART/BILLION LEVEL IN AMBIENT AIR. /CHLOROMETHYL METHYL ETHER/
CHLOROMETHYL METHYL ETHER ANALYSIS BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY. SENSITIVITY: 0.5 PPB FOR 10 L SAMPLE. /CHLOROMETHYL METHYL ETHER/
A method was developed for the trace level determination of chloromethyl methyl ether in air. The method consists of a preconcentration step on a Tenax adsorption tube followed by solvent desorption and derivatization with sodium pentafluorophenolate. The derivatives are analyzed by capillary gas chromatography with electron capture detection. Formation of the derivatives was demonstrated by comparison with a synthetic standard using mass spectrometry. The achievable detection limit was 15 parts per trillion (vol/vol) for a 30 liter sample. /Chloromethyl methyl ether/
Monitoring method: Analyte: Chloromethyl methyl ether. Matrix: Air. Procedure: Gas Chromatography-Electron Capture Detector. 1.83 m x 6.35 mm glass column. Flow rate is 30 cu cm/minute. The column oven is operated isothermally at 140 °C. /Chloromethyl methyl ether/

Dates

Last modified: 08-15-2023

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